4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol 4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol
Brand Name: Vulcanchem
CAS No.: 138452-84-3
VCID: VC0186971
InChI: InChI=1S/C75H110O5/c1-66(2,3)41-71(16,17)56-31-48-26-46-39-60(76)40-47(61(46)75(24,25)45-70(13,14)15)27-49-32-57(72(18,19)42-67(4,5)6)34-51(63(49)78)29-53-36-59(74(22,23)44-69(10,11)12)38-55(65(53)80)30-54-37-58(73(20,21)43-68(7,8)9)35-52(64(54)79)28-50(33-56)62(48)77/h31-40,76-80H,26-30,41-45H2,1-25H3
SMILES: CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)O)CC6=C(C(=CC(=C6)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O
Molecular Formula: C75H110O5
Molecular Weight: 1091.7

4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol

CAS No.: 138452-84-3

Cat. No.: VC0186971

Molecular Formula: C75H110O5

Molecular Weight: 1091.7

* For research use only. Not for human or veterinary use.

4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol - 138452-84-3

Specification

CAS No. 138452-84-3
Molecular Formula C75H110O5
Molecular Weight 1091.7
Standard InChI InChI=1S/C75H110O5/c1-66(2,3)41-71(16,17)56-31-48-26-46-39-60(76)40-47(61(46)75(24,25)45-70(13,14)15)27-49-32-57(72(18,19)42-67(4,5)6)34-51(63(49)78)29-53-36-59(74(22,23)44-69(10,11)12)38-55(65(53)80)30-54-37-58(73(20,21)43-68(7,8)9)35-52(64(54)79)28-50(33-56)62(48)77/h31-40,76-80H,26-30,41-45H2,1-25H3
Standard InChI Key ZFXFZCXKZXYXJT-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)O)CC6=C(C(=CC(=C6)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator